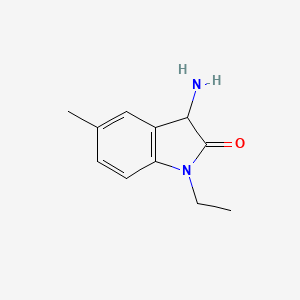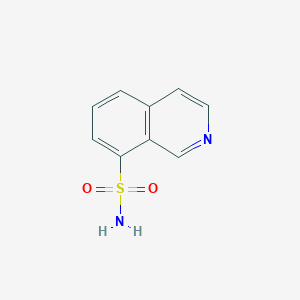
Isoquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-8-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and the sulfonamide group attached to the 8th position of the isoquinoline ring imparts unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-8-sulfonamide typically involves the sulfonation of isoquinoline. One common method is the reaction of isoquinoline with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to obtain this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-8-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoquinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isoquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme, by binding to a hydrophobic pocket in the GyrA subunit . This binding disrupts the enzyme’s function, leading to antibacterial effects. Additionally, this compound derivatives can inhibit protein kinases by interfering with their ATP-binding sites, thereby modulating various cellular signaling pathways .
Comparison with Similar Compounds
Isoquinoline-8-sulfonamide can be compared with other similar compounds, such as:
Quinoline sulfonamides: These compounds share a similar core structure but differ in the position of the sulfonamide group and their specific biological activities.
Indole sulfonamides: Indole-based sulfonamides have a different heterocyclic core but exhibit similar pharmacological properties, such as enzyme inhibition and antimicrobial activity.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for developing novel therapeutic agents with distinct mechanisms of action.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
isoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13) |
InChI Key |
ABOWKURZVKFZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


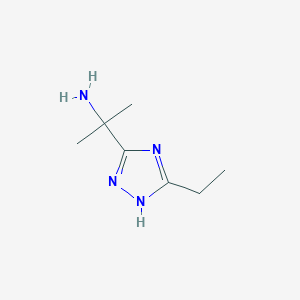
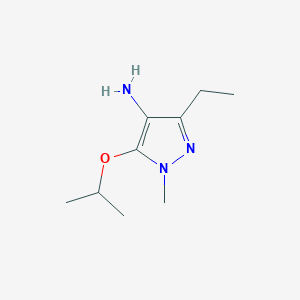
amine](/img/structure/B15266024.png)
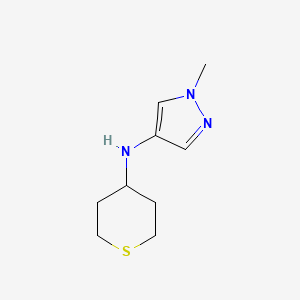
![2-{5-Aminospiro[3.4]octan-5-yl}acetic acid](/img/structure/B15266054.png)
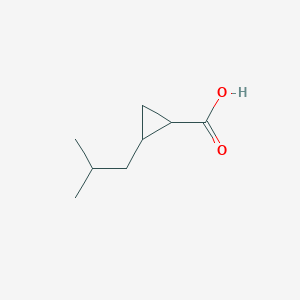
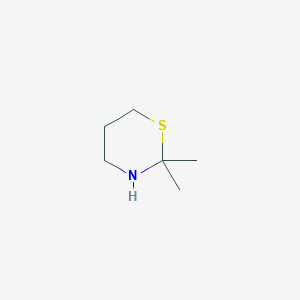
![2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B15266081.png)
amine](/img/structure/B15266083.png)
![2-{2-[(4,4-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B15266092.png)
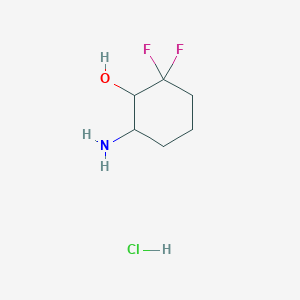
![6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine](/img/structure/B15266101.png)
![1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15266108.png)
